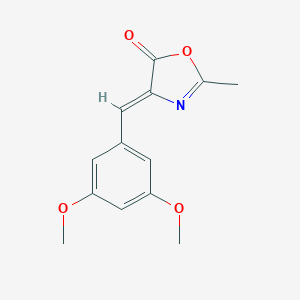![molecular formula C23H29NO2S B316276 N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE](/img/structure/B316276.png)
N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxy group, a thienylmethoxy group, and an adamantan-2-amine moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE typically involves multi-step organic reactions. The initial step often includes the preparation of the intermediate compounds, such as 3-methoxy-4-(thien-2-ylmethoxy)benzyl chloride, which is then reacted with adamantan-2-amine under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and scalability while maintaining stringent quality control standards. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-methoxy-4-(thien-2-ylmethoxy)benzyl]ethanamine
- N-[3-methoxy-4-(thien-2-ylmethoxy)benzyl]cyclopropanamine
Uniqueness
N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE stands out due to its unique adamantane core, which imparts distinct physicochemical properties. This structural feature can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C23H29NO2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine |
InChI |
InChI=1S/C23H29NO2S/c1-25-22-12-15(4-5-21(22)26-14-20-3-2-6-27-20)13-24-23-18-8-16-7-17(10-18)11-19(23)9-16/h2-6,12,16-19,23-24H,7-11,13-14H2,1H3 |
InChI Key |
QBJIOBGOIOKFHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC5=CC=CS5 |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {2-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-iodophenoxy}acetate](/img/structure/B316198.png)
![ethyl {2-bromo-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316199.png)
![ethyl {4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B316201.png)
![2-(2-furyl)-4-[3-iodo-5-methoxy-4-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B316203.png)

![methyl {2-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-iodophenoxy}acetate](/img/structure/B316209.png)
![methyl {2-bromo-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316210.png)
![2,4-dichloro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316211.png)
![4-chloro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316212.png)
![2-fluoro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316213.png)
![5-bromo-N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B316214.png)
![3-chloro-N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B316215.png)
![4-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316216.png)
